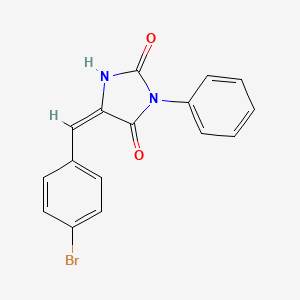
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as PBD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBD is a versatile compound that has been used in a variety of applications, including as a fluorescent probe for biomolecules, a photoaffinity label, and a crosslinking agent. In
Wissenschaftliche Forschungsanwendungen
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been used as a photoaffinity label to study protein-protein interactions and as a crosslinking agent to study protein structure and function. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been used in the development of biosensors and in the detection of DNA damage.
Wirkmechanismus
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole works by intercalating into DNA and RNA, causing structural changes that can lead to DNA damage and inhibition of transcription. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole also has the ability to crosslink proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to induce DNA damage and to cause cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is that it can cause DNA damage, which can lead to false positive results in experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research. One potential application is in the development of new biosensors for the detection of biomolecules. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could also be used in the development of new cancer therapies, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could be used in the development of new antimicrobial agents to combat bacterial and fungal infections.
In conclusion, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting tumor growth. While there are limitations to its use, such as the potential for false positive results, there are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research.
Synthesemethoden
The synthesis of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide with biphenyl-4-carboxylic acid, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to hydrazinolysis to obtain 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. This method has been optimized to ensure high yields and purity of the compound.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-18-12-10-16(11-13-18)19-22-20(24-23-19)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFPASKXSLRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)




![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
